molecular formula C16H13Cl2IN2O3 B4632185 2,4-dichloro-N-[2-(2-hydroxyethylcarbamoyl)-4-iodophenyl]benzamide

2,4-dichloro-N-[2-(2-hydroxyethylcarbamoyl)-4-iodophenyl]benzamide

Cat. No.: B4632185
M. Wt: 479.1 g/mol
InChI Key: WFROSZZTZAAYLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-dichloro-N-[2-(2-hydroxyethylcarbamoyl)-4-iodophenyl]benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core substituted with chlorine, iodine, and hydroxyethylcarbamoyl groups, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-[2-(2-hydroxyethylcarbamoyl)-4-iodophenyl]benzamide typically involves multiple steps, starting with the preparation of the benzamide core. The process often includes:

    Chlorination: Introducing chlorine atoms to the benzene ring.

    Iodination: Adding iodine to the aromatic ring, usually through electrophilic substitution.

    Carbamoylation: Attaching the hydroxyethylcarbamoyl group via a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to streamline the process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-N-[2-(2-hydroxyethylcarbamoyl)-4-iodophenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro groups can be reduced to amines.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Sodium iodide (NaI) in acetone for halogen exchange.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield 2,4-dichloro-N-[2-(2-oxoethylcarbamoyl)-4-iodophenyl]benzamide.

Scientific Research Applications

2,4-dichloro-N-[2-(2-hydroxyethylcarbamoyl)-4-iodophenyl]benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-[2-(2-hydroxyethylcarbamoyl)-4-iodophenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anti-cancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-dichloro-N-(2,4-dichlorophenyl)benzamide
  • 2,4-dichloro-N-(2-fluorophenyl)benzamide
  • 2,4-dichloro-N-(2-chloro-4-trifluoromethyl-phenyl)benzamide

Uniqueness

Compared to similar compounds, 2,4-dichloro-N-[2-(2-hydroxyethylcarbamoyl)-4-iodophenyl]benzamide stands out due to the presence of the hydroxyethylcarbamoyl and iodine groups. These functional groups confer unique chemical properties and biological activities, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2,4-dichloro-N-[2-(2-hydroxyethylcarbamoyl)-4-iodophenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2IN2O3/c17-9-1-3-11(13(18)7-9)16(24)21-14-4-2-10(19)8-12(14)15(23)20-5-6-22/h1-4,7-8,22H,5-6H2,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFROSZZTZAAYLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(=O)NC2=C(C=C(C=C2)I)C(=O)NCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2IN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-dichloro-N-[2-(2-hydroxyethylcarbamoyl)-4-iodophenyl]benzamide
Reactant of Route 2
2,4-dichloro-N-[2-(2-hydroxyethylcarbamoyl)-4-iodophenyl]benzamide
Reactant of Route 3
Reactant of Route 3
2,4-dichloro-N-[2-(2-hydroxyethylcarbamoyl)-4-iodophenyl]benzamide
Reactant of Route 4
Reactant of Route 4
2,4-dichloro-N-[2-(2-hydroxyethylcarbamoyl)-4-iodophenyl]benzamide
Reactant of Route 5
Reactant of Route 5
2,4-dichloro-N-[2-(2-hydroxyethylcarbamoyl)-4-iodophenyl]benzamide
Reactant of Route 6
Reactant of Route 6
2,4-dichloro-N-[2-(2-hydroxyethylcarbamoyl)-4-iodophenyl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.